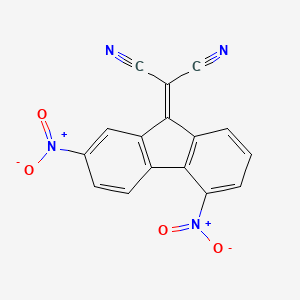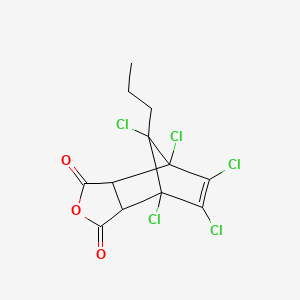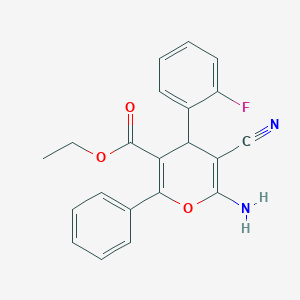![molecular formula C15H12N4O7 B11554083 2-hydroxy-N'-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11554083.png)
2-hydroxy-N'-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazides and is characterized by the presence of hydroxyl, methoxy, and nitro functional groups. Its molecular formula is C14H12N4O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzoic acid hydrazide and 3-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can bind to proteins, altering their activity and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone
- 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- 2-[(2,3,4-trimethoxyphenyl)methylidene]aminoacetic acid
Uniqueness
2-hydroxy-N’-[(Z)-(3-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H12N4O7 |
|---|---|
Molecular Weight |
360.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-(3-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H12N4O7/c1-26-11-4-2-3-9(5-11)8-16-17-15(21)12-6-10(18(22)23)7-13(14(12)20)19(24)25/h2-8,20H,1H3,(H,17,21)/b16-8- |
InChI Key |
DLMAJUZBZKLUGI-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11554002.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11554008.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554019.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11554022.png)
![(3E)-N-(biphenyl-2-yl)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11554024.png)

![1-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-methylbenzenesulfonate](/img/structure/B11554037.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11554038.png)

![3-bromo-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11554049.png)

![N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11554069.png)
![1,1'-[Methanediylbis(2-methoxybenzene-4,1-diyl)]bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11554075.png)
![6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11554088.png)
